Methyl 2-(methylamino)-5-nitrobenzoate

Beschreibung

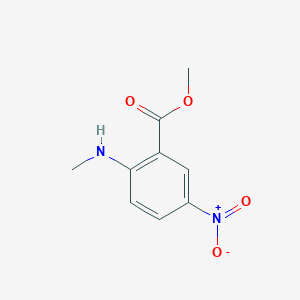

Methyl 2-(methylamino)-5-nitrobenzoate is an aromatic ester featuring a methylamino group at position 2 and a nitro group at position 5 on the benzene ring. This compound serves as a critical precursor in synthesizing benzodiazepine derivatives, which are known for diverse biological activities, including anticancer and anti-HIV properties .

Eigenschaften

IUPAC Name |

methyl 2-(methylamino)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-8-4-3-6(11(13)14)5-7(8)9(12)15-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXPHEWACUOLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313082 | |

| Record name | Methyl 2-(methylamino)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3558-14-3 | |

| Record name | 3558-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-(methylamino)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)-5-nitrobenzoate typically involves the nitration of methyl 2-aminobenzoate followed by methylation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position on the benzene ring. The methylation step involves the reaction of the nitrated product with methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(methylamino)-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, where the methylamino group is oxidized to a nitroso or nitro group.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as halides or alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: Methyl 2-(amino)-5-nitrobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation: Methyl 2-(nitroso)-5-nitrobenzoate or Methyl 2-(nitro)-5-nitrobenzoate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 2-(methylamino)-5-nitrobenzoate features a nitro group and a methylamino group attached to a benzoate moiety. This configuration contributes to its reactivity and interaction with biological systems, making it a valuable compound for research.

Scientific Research Applications

1. Medicinal Chemistry

- Synthesis of Therapeutic Agents : this compound serves as an intermediate in the synthesis of various pharmaceuticals, including potential treatments for cancer and metabolic disorders. Its structural characteristics allow for modifications that enhance therapeutic efficacy.

- Drug Development : The compound has been investigated for its potential as a lead compound in drug development due to its favorable pharmacokinetic properties.

2. Cancer Research

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. Mechanisms include disruption of microtubule dynamics and interference with critical signaling pathways involved in cell survival.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent.

3. Biochemical Studies

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, highlighting its utility in biochemical research. This inhibition can be leveraged to study metabolic processes and develop enzyme inhibitors.

- Vascular Development Studies : In zebrafish models, this compound has been used to study vascular development, providing insights into antiangiogenic therapies for cancer treatment.

Case Studies and Research Findings

- Cancer Cell Studies : A notable study demonstrated that nitrobenzoate derivatives could significantly inhibit cancer cell growth by disrupting essential cellular processes. The findings suggest potential therapeutic applications in oncology.

- Vascular Development Impairment : Research utilizing zebrafish models indicated that certain nitrobenzoate compounds could negatively affect endothelial cell behavior, leading to impaired vascular development. These results point to possible applications in developing antiangiogenic therapies.

- Enzyme Inhibition Research : Investigations into the inhibitory effects on metabolic enzymes have revealed that this compound effectively inhibits key enzymes, showcasing its relevance in biochemical research and drug discovery.

Wirkmechanismus

The mechanism of action of Methyl 2-(methylamino)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can form hydrogen bonds with target molecules, influencing their activity. The compound’s overall effect depends on the specific pathways and targets involved in its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their comparative properties are summarized below:

Key Comparative Insights

Electronic and Steric Effects

- Nitro Group Influence : The nitro group at position 5 in the title compound introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to N-methylanthranilic acid, which lacks this group .

- Ester vs.

Positional Isomerism

- Methyl 5-methoxy-2-nitrobenzoate (nitro at position 2, methoxy at 5) demonstrates how substituent positioning alters electronic properties. The title compound’s nitro group at position 5 may confer distinct reactivity in metal coordination or hydrogen bonding compared to this isomer .

Biologische Aktivität

Methyl 2-(methylamino)-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 194.19 g/mol. The compound features a methylamino group and a nitro group attached to a benzoate structure, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound can be attributed to several key interactions:

- Nitro Group Reactivity : The nitro group can undergo bioreduction to form reactive intermediates that covalently modify proteins or DNA, potentially leading to cytotoxic effects in cancer cells.

- Methylamino Group Interactions : The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study focused on various derivatives demonstrated that compounds with nitro groups showed enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC (μg/mL) against MRSA | MIC (μg/mL) against E. coli |

|---|---|---|

| This compound | 8 | 16 |

| Methyl-3-(methylamino)-2-nitrobenzoate | 4 | 8 |

| Methyl-4-amino-2,3-difluoro-5-nitrobenzoate | 32 | >64 |

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. A study highlighted its ability to inhibit cell proliferation in cancer cell lines by inducing cell cycle arrest primarily in the G0/G1 phase . The mechanism involves disrupting c-Myc–Max dimerization, which is crucial for cancer cell survival and proliferation.

Case Studies

- Antibacterial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, an MIC of 8 μg/mL was reported against MRSA, indicating strong potential for therapeutic applications in treating resistant bacterial infections .

- Anticancer Effects : A recent investigation into the compound's effects on c-Myc overexpressing cell lines demonstrated that it effectively inhibited the growth of these cells, suggesting its utility as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.